molecular formula C11H9FN2O B2444833 2-[(2-Fluorophenyl)methoxy]pyrazine CAS No. 2202085-94-5

2-[(2-Fluorophenyl)methoxy]pyrazine

Cat. No.: B2444833
CAS No.: 2202085-94-5
M. Wt: 204.204
InChI Key: WJMSXDPLESKDQP-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)methoxy]pyrazine is a chemical compound that belongs to the class of pyrazines, which are nitrogen-containing heterocyclic aromatic compounds. This compound features a pyrazine ring substituted with a 2-fluorophenylmethoxy group. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

Target of Action

It’s known that pyrrolopyrazine derivatives, which include a pyrrole and a pyrazine ring, have exhibited various biological activities .

Mode of Action

It’s known that pyrrolopyrazine derivatives have shown more activity on kinase inhibition . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can result in a functional change of the target protein (substrate).

Biochemical Pathways

It’s known that pyrrolopyrazine derivatives have shown more activity on kinase inhibition . Inhibition of kinases can affect various cellular processes, including cell growth, differentiation, metabolism, and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)methoxy]pyrazine typically involves the reaction of 2-fluorobenzyl alcohol with pyrazine in the presence of a suitable base and solvent. One common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)methoxy]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted pyrazine derivatives.

Scientific Research Applications

2-[(2-Fluorophenyl)methoxy]pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrazine: A pyrazine derivative with a methyl group instead of a 2-fluorophenylmethoxy group.

    2,3-Dimethylpyrazine: Another pyrazine derivative with two methyl groups.

    2,5-Dimethylpyrazine: A pyrazine derivative with methyl groups at the 2 and 5 positions.

Uniqueness

2-[(2-Fluorophenyl)methoxy]pyrazine is unique due to the presence of the 2-fluorophenylmethoxy group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(2-fluorophenyl)methoxy]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-10-4-2-1-3-9(10)8-15-11-7-13-5-6-14-11/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMSXDPLESKDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=NC=CN=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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